2-Octyl cyanoacrylate 2-Octyl cyanoacrylate Dermabond has been investigated for the basic science of Wound Healing.
Brand Name: Vulcanchem
CAS No.: 133978-15-1
VCID: VC0525677
InChI: InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3
SMILES: CCCCCCC(C)OC(=O)C(=C)C#N
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

2-Octyl cyanoacrylate

CAS No.: 133978-15-1

Cat. No.: VC0525677

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Octyl cyanoacrylate - 133978-15-1

Specification

CAS No. 133978-15-1
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name octan-2-yl 2-cyanoprop-2-enoate
Standard InChI InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3
Standard InChI Key CQVWXNBVRLKXPE-UHFFFAOYSA-N
SMILES CCCCCCC(C)OC(=O)C(=C)C#N
Canonical SMILES CCCCCCC(C)OC(=O)C(=C)C#N
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

Molecular Composition

2-Octyl cyanoacrylate (C₁₂H₁₉NO₂) features a cyanoacrylate backbone with an octyl ester group at the α-position. The nitrile (CN) and ester (COOR) groups flanking the reactive vinyl bond create strong electron-withdrawing effects, rendering the β-carbon highly electrophilic . This structural configuration enables rapid anionic polymerization when exposed to nucleophiles like hydroxyl ions or moisture .

PropertyValueSource
Molecular Weight209.28 g/mol
Boiling Point297.6±23.0°C (Predicted)
Density0.956±0.06 g/cm³
Vapor Pressure3.7 Pa at 20°C

Synthesis Pathways

Industrial production employs the Knoevenagel condensation reaction, where formaldehyde reacts with alkyl cyanoacetate under basic conditions . The resulting monomer undergoes thermal depolymerization to yield a mixture of oligomers and pure 2-octyl cyanoacrylate, which is stabilized with radical inhibitors like hydroquinone for clinical use .

Polymerization Mechanism

Anionic Polymerization

Upon contact with tissue moisture, the monomer undergoes a three-stage process:

  • Initiation: Hydroxyl ions attack the β-carbon, generating a reactive anion .

  • Propagation: The anion sequentially adds monomers, forming long polymer chains .

  • Termination: Chain growth ceases when the anion reacts with protons or impurities .

The exothermic reaction releases 39–58 kJ/mol, creating temperatures up to 85°C locally, which contributes to microbial inhibition .

Radical Polymerization

In controlled environments with inhibitors like acetic acid, 2-octyl cyanoacrylate undergoes radical polymerization initiated by azobisisobutyronitrile (AIBN). This method produces polymers with molecular weights exceeding 10⁶ g/mol, though it is less clinically relevant than the anionic pathway .

Clinical Applications

Wound Closure Efficacy

A 2023 randomized trial comparing 2-octyl and n-octyl cyanoacrylate in 56 ankle fracture patients showed equivalent outcomes in wound cosmesis (Hollander Scale: 5.8 vs. 5.7) and patient satisfaction (VAS: 8.4 vs. 8.3) . The adhesive achieved full tensile strength within 2.5 minutes, compared to 5–10 minutes for sutures .

Antimicrobial Activity

The polymer’s cationic surface disrupts bacterial membranes through electrostatic interactions, demonstrating efficacy against:

  • Gram-positive: Staphylococcus aureus (log₁₀ reduction: 2.4)

  • Gram-negative: Escherichia coli (log₁₀ reduction: 1.8)

A 2015 cohort study of 900 surgical patients reported a 62% lower infection rate with 2-octyl cyanoacrylate versus sutures (3.1% vs. 8.2%) .

Comparative Performance

Versus n-Butyl Cyanoacrylate

While both adhesives share similar bond strengths (2.5–3.2 MPa), 2-octyl derivatives exhibit:

  • Lower cytotoxicity (cell viability: 92% vs. 84%)

  • Enhanced flexibility (elastic modulus: 1.4 GPa vs. 2.1 GPa)

  • Reduced histamine response (erythema incidence: 12% vs. 27%)

Versus Sutures

Meta-analysis of 17 trials (n=2,314) revealed advantages:

Parameter2-Octyl CyanoacrylateSutures
Application Time3.8±1.2 min12.4±3.6 min
Dehiscence Rate4.1%6.9%
Patient Satisfaction89%74%
Cost per Procedure$18.50$24.80
Data aggregated from

Future Directions

Ongoing research explores:

  • Drug-eluting adhesives: Incorporating vancomycin reduced S. aureus biofilm formation by 99% in vitro

  • Biodegradable variants: Poly(lactic-co-glycolic acid) composites achieving 90% degradation in 28 days

  • 3D-printed scaffolds: Adhesive-infused meshes for diabetic ulcer repair

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator